molecular formula C17H15Cl2N3O3S B11063796 2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide

2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide

Cat. No.: B11063796
M. Wt: 412.3 g/mol
InChI Key: JDNSEARGGBMAEM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide is a complex organic compound with a molecular formula of C16H13Cl2N3O2S. This compound is characterized by the presence of dichloro, cyanomethyl, and dimethylsulfamoyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(cyanomethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with dimethylsulfamoyl chloride under similar conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(cyanomethyl)benzamide
  • 2,4-dichloro-N,N-bis(cyanomethyl)benzamide
  • 4-chloro-N-cyanomethyl-benzamide

Uniqueness

2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide is unique due to the presence of both cyanomethyl and dimethylsulfamoyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15Cl2N3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-(cyanomethyl)phenyl]-5-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C17H15Cl2N3O3S/c1-22(2)26(24,25)16-9-13(14(18)10-15(16)19)17(23)21-12-5-3-11(4-6-12)7-8-20/h3-6,9-10H,7H2,1-2H3,(H,21,23)

InChI Key

JDNSEARGGBMAEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)Cl)Cl

Origin of Product

United States

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